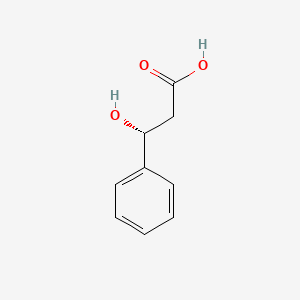

(3R)-3-hydroxy-3-phenylpropanoic acid

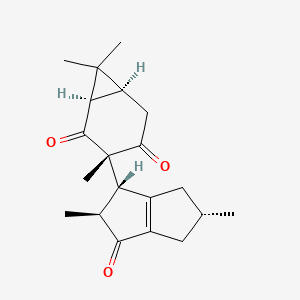

Overview

Description

(3R)-3-Hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (3R)-3-hydroxy-3-phenylpropanoic acid involves the asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester. This can be achieved using microbial transformation with Saccharomyces cerevisiae in a membrane reactor. The reaction conditions typically include a temperature of 35°C and a pH of 7.5 .

Industrial Production Methods: In an industrial setting, the continuous preparation of this compound can be optimized by coupling microbial transformation with membrane separation. This method enhances the catalytic efficiency of microbial cells and increases reactor capacity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: The major product is 3-oxo-3-phenylpropanoic acid.

Reduction: The major products include 3-phenylpropanol and other alcohol derivatives.

Substitution: The products vary depending on the substituent introduced, such as halides or esters.

Scientific Research Applications

(3R)-3-Hydroxy-3-phenylpropanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme catalysis and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The phenyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

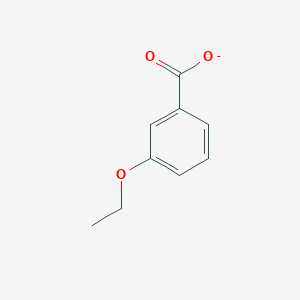

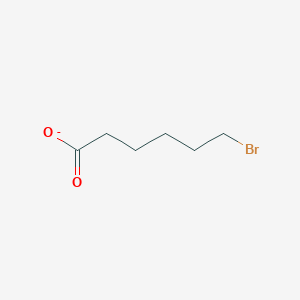

3-Hydroxypropionic acid: A simpler analog with similar hydroxyl and carboxyl functional groups.

3-Phenylpropanoic acid: Lacks the hydroxyl group but shares the phenyl and carboxyl functionalities.

3-Hydroxy-3-phenylbutanoic acid: Contains an additional carbon in the backbone, providing different steric and electronic properties.

Uniqueness: (3R)-3-Hydroxy-3-phenylpropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name |

(3R)-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOLELPCNDVZKZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-42-5 | |

| Record name | (R)-3-Hydroxy-3-phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-hydroxy-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-3-phenylpropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0124925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-3-Hydroxy-3-phenylpropanoic acid in organic synthesis?

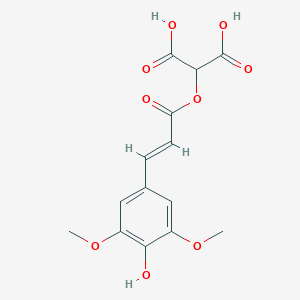

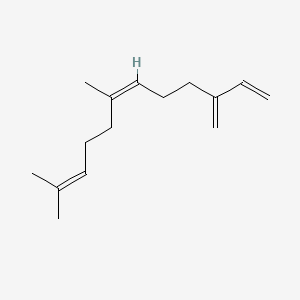

A: (R)-3-Hydroxy-3-phenylpropanoic acid serves as a valuable chiral building block in organic synthesis. A study demonstrated its utility in preparing enantiomerically pure nitro derivatives, specifically nitro lactone 31 and hydroxy ester epi-32. [] These compounds are important intermediates for synthesizing highly functionalized γ-lactams, which are valuable heterocyclic compounds found in various natural products and pharmaceuticals.

Q2: How is (R)-3-Hydroxy-3-phenylpropanoic acid utilized in the biosynthesis of natural products?

A: (R)-3-Hydroxy-3-phenylpropanoic acid plays a crucial role as an intermediate in the biosynthesis of cocaine from cinnamic acid. [] This finding highlights the compound's involvement in the intricate metabolic pathways of plants and its significance in natural product formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)

![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1238240.png)

![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)

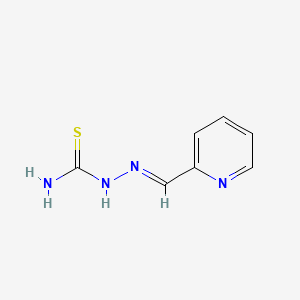

![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B1238247.png)

![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)